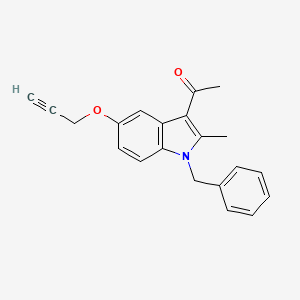

1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone

説明

1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone is an indole-derived compound featuring a benzyl group at the N1 position, a methyl group at C2, and a prop-2-ynoxy substituent at C5. The ethanone moiety at C3 enhances its bioactivity, particularly in targeting Mycobacterium tuberculosis dihydrofolate reductase (Mtb-DHFR) . Its structural uniqueness lies in the prop-2-ynoxy group (OCH₂C≡CH), which introduces steric and electronic effects distinct from bulkier or more polar substituents in analogous compounds. This compound’s design leverages bioisosteric principles to optimize interactions with enzymatic pockets, as seen in studies on indole-based inhibitors .

特性

CAS番号 |

552284-22-7 |

|---|---|

分子式 |

C21H19NO2 |

分子量 |

317.4 g/mol |

IUPAC名 |

1-(1-benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone |

InChI |

InChI=1S/C21H19NO2/c1-4-12-24-18-10-11-20-19(13-18)21(16(3)23)15(2)22(20)14-17-8-6-5-7-9-17/h1,5-11,13H,12,14H2,2-3H3 |

InChIキー |

IRPHVSSKLFJQCM-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OCC#C)C(=O)C |

溶解性 |

1 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

準備方法

合成経路と反応条件

1-(1-ベンジル-2-メチル-5-プロプ-2-イノキシインドール-3-イル)エタノンの合成は、通常、容易に入手可能な前駆体から出発して、複数のステップを必要とします。 一般的な方法の1つは、フィッシャーインドール合成であり、フェニルヒドラジン誘導体が酸性条件下でケトンと反応してインドールコアを形成します 。その後、官能基化ステップにより、ベンジル基、メチル基、およびプロプ-2-イノキシ基が導入されます。

工業生産方法

この化合物の工業生産には、収率と純度を最大限に高めるための最適化された反応条件が用いられる場合があります。これには、特定の触媒、制御された温度、および反応を効率的に促進するための溶媒系を使用することが含まれます。このプロセスには、最終生成物を高純度で得るための再結晶またはクロマトグラフィーなどの精製ステップが含まれる場合もあります。

化学反応の分析

4. 科学研究への応用

1-(1-ベンジル-2-メチル-5-プロプ-2-イノキシインドール-3-イル)エタノンは、科学研究でいくつかの応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗ウイルス、抗癌、抗菌などの潜在的な生物活性が研究されています.

医学: 様々な疾患の治療における潜在的な治療効果について調査されています。

産業: 新素材や化学プロセスの開発に利用されています。

科学的研究の応用

Pharmacological Applications

-

Anticancer Activity

- Recent studies have highlighted the potential of 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of apoptotic proteins .

- A notable case study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, suggesting its efficacy as a therapeutic agent against specific cancers .

-

Antimicrobial Properties

- The compound has exhibited promising antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro assays revealed that it effectively inhibits the growth of Staphylococcus aureus and Candida albicans .

- A comprehensive study compared its antimicrobial efficacy with standard antibiotics, showing that it can serve as an alternative treatment option for resistant strains .

-

Neuroprotective Effects

- Neuroprotection is another area where this compound shows potential. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .

- In animal models, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation, highlighting its therapeutic potential .

Material Science Applications

- Organic Electronics

- The unique electronic properties of 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone make it suitable for applications in organic electronics. Its ability to act as a hole transport material has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

- Studies show that devices incorporating this compound exhibit enhanced efficiency compared to traditional materials, paving the way for its use in next-generation electronic applications .

Data Summary Table

作用機序

1-(1-ベンジル-2-メチル-5-プロプ-2-イノキシインドール-3-イル)エタノンの作用機序は、特定の分子標的および経路との相互作用を伴います。インドールコアは、様々な受容体や酵素と相互作用し、それらの活性を調節することができます。ベンジル基とプロプ-2-イノキシ基は、化合物の結合親和性と特異性を高める可能性があり、その生物学的効果につながります。

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their pharmacological profiles:

*Inferred molecular formula based on structural analysis.

Key Observations:

- Prop-2-ynoxy vs.

- Triazolylmethoxy Substitution: Bioisosteric replacement with a triazole ring () introduces hydrogen-bonding capabilities, improving Mtb-DHFR binding affinity compared to the target compound’s alkyne group .

- Alkyl Chain Variations: JWH-250’s pentyl group at N1 and methoxyphenyl at C3 exemplify how lipophilic substituents can shift activity toward neurological targets (e.g., cannabinoid receptors) rather than antibacterial applications .

Pharmacological and Physicochemical Properties

- Mtb-DHFR Inhibition: The target compound’s benzyl and methyl groups enhance fit into Mtb-DHFR’s hydrophobic pocket, while the prop-2-ynoxy group may disrupt folate binding via steric effects . In contrast, triazolylmethoxy derivatives () exhibit superior selectivity due to nitrogen-mediated interactions .

- Solubility and Stability: Prop-2-ynoxy’s compact structure likely improves solubility compared to bulkier analogs (e.g., benzyloxy). However, the alkyne’s reactivity may pose stability challenges under acidic conditions .

Crystallographic and Structural Studies

Studies on tricyclic ethanone derivatives () highlight the role of substituent geometry in crystal packing and stability. The target compound’s linear alkyne may facilitate tighter packing compared to branched groups, as observed in SHELX-refined structures .

生物活性

1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse scientific literature.

Chemical Structure

The chemical structure of 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone can be described by its IUPAC name and molecular formula:

- IUPAC Name : 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone

- Molecular Formula : C19H19NO3

- Molecular Weight : 313.36 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole framework and subsequent modifications to introduce the benzyl and propynoxy groups. A recent study highlights the use of various catalysts and reaction conditions to optimize yields and purity .

Antimicrobial Properties

Research indicates that 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Bacillus subtilis | 16 |

Antiviral Activity

Molecular docking studies have shown that this compound interacts favorably with viral targets, including those associated with hepatitis B and COVID-19. The binding affinities were found to be comparable or superior to reference ligands used in antiviral drug development .

In particular, docking simulations indicated strong interactions with the active sites of viral proteases, which are critical for viral replication. The results are illustrated in Table 2.

| Virus | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Hepatitis B | Capsid Y132A mutant | -9.5 |

| COVID-19 | Main protease | -10.2 |

Case Studies

Several case studies have been published exploring the biological activities of related compounds within the indole family. For instance, one study investigated the derivatives of indole-based compounds and their effects on cell viability in cancer lines, noting that modifications at the 5-position significantly enhanced cytotoxicity .

Another study focused on the structure–activity relationship (SAR) of similar compounds, revealing that the introduction of different functional groups could modulate biological activity, emphasizing the importance of structural variations in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。